molecular formula C10H10BrN3 B13977749 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine

7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine

Cat. No.: B13977749
M. Wt: 252.11 g/mol
InChI Key: DLPCBQKZMWIGKP-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine, cyclopropyl, and methyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and subsequent condensation to yield the target compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromine or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various derivatives with different functional groups.

Scientific Research Applications

7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine is unique due to the presence of the bromine, cyclopropyl, and methyl groups, which contribute to its distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular receptors and enzymes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-3-cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C10H10BrN3/c1-6-8(11)4-5-14-9(6)12-13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

DLPCBQKZMWIGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN2C1=NN=C2C3CC3)Br

Origin of Product

United States

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